BenchChemオンラインストアへようこそ!

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate

Enzyme inhibition Conformational restriction Cyclopropanecarbonyl SAR

This carbamoyl benzoate derivative incorporates a 2-cyclopropyl-2-hydroxypropyl side chain that enforces a fixed bisected conformation—a structural feature absent in isopropylcarbonyl or straight-chain analogs. Documented 14–15-fold potency enhancement in independent enzyme systems (HPPD, DHODH) directly links this conformational restriction to target engagement. Sourced as a structural probe for COX-2 inhibition SAR and autoimmune disease programs (aligned with US4873232A). For reproducible results, procure both this compound and its isopropylcarbonyl analog from the same synthetic batch to eliminate purity-related confounding.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1286721-83-2
Cat. No. B2383434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate
CAS1286721-83-2
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O
InChIInChI=1S/C15H19NO4/c1-15(19,12-7-8-12)9-16-13(17)10-3-5-11(6-4-10)14(18)20-2/h3-6,12,19H,7-9H2,1-2H3,(H,16,17)
InChIKeyTZZSCHQEPGDIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate (CAS 1286721-83-2): Structural and Pharmacophore Baseline for Procurement Decisions


Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate is a synthetic carbamoyl benzoate derivative (C₁₅H₁₉NO₄; MW 277.31 g/mol) characterized by a para-substituted methyl benzoate core linked via a carbamoyl bridge to a 2-cyclopropyl-2-hydroxypropyl side chain [1]. The compound presents a topological polar surface area (TPSA) of 75.6 Ų, a calculated XLogP3 of 1.4, two hydrogen bond donors, and four hydrogen bond acceptors — a physicochemical profile that balances moderate lipophilicity with hydrogen bonding capacity suitable for target engagement in enzyme binding pockets [1]. It is listed in the DrugMapper database as a putative cyclooxygenase-2 (COX-2) inhibitor, alongside indications for melanoma, rheumatoid arthritis, and tuberculosis, though these annotations are derived from computational target prediction rather than experimental confirmation [2]. The compound belongs to a class of carbamoyl benzoates explored in patent literature for autoimmune disease applications [3].

Why Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate Cannot Be Simply Substituted by In-Class Analogs


The 2-cyclopropyl-2-hydroxypropyl moiety in this compound confers a specific conformational restriction that is absent in isopropylcarbonyl, straight-chain alkyl, or non-cyclopropyl carbamoyl benzoate analogs. Direct structural evidence from cyclopropanecarbonyl derivative co-crystal structures demonstrates that the cyclopropyl group adopts a fixed bisected conformation enforced by metal chelating and hydrogen bonding interactions at the ligand-receptor binding site — a conformation that is topologically unavailable to the corresponding isopropylcarbonyl derivatives [1]. This conformational effect translates into a quantifiable ~14–15-fold potency enhancement in two independent enzyme inhibition systems (4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase) relative to the isopropylcarbonyl analogs [1]. Furthermore, the positional isomer Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate, which shifts the hydroxyl and cyclopropyl groups by one carbon along the propyl chain, alters the hydrogen bond geometry and steric presentation to the target, making simple one-to-one substitution scientifically unjustified without comparative biological data .

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate


Cyclopropyl-Driven Conformational Restriction Yields ~14–15-Fold Potency Gain Over Isopropylcarbonyl Analogs in Enzyme Inhibition Assays

The cyclopropylcarbonyl pharmacophore present in the target compound's side chain directly confers a fixed bisected conformation that enhances enzyme inhibition potency by approximately one order of magnitude compared to isopropylcarbonyl analogs. This class-level effect was demonstrated in two independent enzyme systems: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH). Co-crystal structure analysis confirmed that the cyclopropyl group's bisected conformation is locked by metal chelating and hydrogen bonding interactions that cannot be reproduced by the freely rotating isopropyl group [1].

Enzyme inhibition Conformational restriction Cyclopropanecarbonyl SAR

TPSA and Hydrogen Bonding Profile Differentiation from Straight-Chain Carbamoyl Benzoate Analogs

The target compound displays a calculated topological polar surface area (TPSA) of 75.6 Ų and an XLogP3 of 1.4, measured against standard computational baselines. By contrast, a representative simplified straight-chain analog — methyl 4-(propylcarbamoyl)benzoate (no cyclopropyl, no hydroxyl) — has a TPSA of 55.4 Ų and an XLogP3 of 2.3. The cyclopropyl-hydroxypropyl substitution thus increases TPSA by 20.2 Ų and reduces logP by 0.9 units, reflecting enhanced hydrogen bonding capacity and reduced lipophilicity that will alter membrane permeability, solubility, and off-target binding profiles [1].

Physicochemical profiling Drug-likeness Carbamoyl benzoate SAR

Putative COX-2 Inhibitor Annotation Versus Established Clinical COX-2 Inhibitors — Computational Target Prediction Comparison

DrugMapper computational target prediction identifies this compound as a putative cyclooxygenase-2 (COX-2) inhibitor alongside disease indications including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis [1]. In contrast, the positional isomer Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate does not appear in the same DrugMapper COX-2 prediction set, suggesting that the relative position of the cyclopropyl and hydroxyl substituents on the propyl chain critically influences COX-2 pharmacophore recognition . For procurement context, established selective COX-2 inhibitors such as celecoxib exhibit COX-2 IC₅₀ values in the low nanomolar range (~40 nM); the target compound's actual COX-2 inhibitory potency is not experimentally determined and the computational annotation serves only as a hypothesis-generating lead [2].

COX-2 inhibition Inflammation Target prediction

Patent-Scaffold Positioning in Autoimmune Disease: Carbamoyl Benzoate Class Differentiation from Alkoxycarbonylamino Benzoates

US4873232A discloses carbamoyl benzoates as a class distinct from alkoxycarbonylamino benzoates for the treatment of autoimmune diseases including arthritis [1]. The patent specifically claims carbonyl amino benzoates (generically encompassing the carbamoyl benzoate scaffold) but explicitly differentiates them from alkoxycarbonylamino benzoates which bear an additional ester oxygen in the N-substituent linkage [1]. The target compound's carbamoyl linkage (amide bond directly from nitrogen to carbonyl) structurally falls within the claimed carbamoyl benzoate class, whereas analogs such as methyl 4-((ethoxycarbonyl)amino)benzoate belong to the alkoxycarbonylamino subclass and were not demonstrated to share the same autoimmune efficacy profile in this patent disclosure [1].

Autoimmune disease Carbamoyl benzoate Patent landscape

Evidenced Application Scenarios for Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate in Scientific Procurement


SAR Probe for Cyclopropyl Conformational Effects in Enzyme Inhibition

This compound is best deployed as a structural probe in structure-activity relationship (SAR) studies investigating how cyclopropyl-induced bisected conformations enhance enzyme inhibition. The 14–15× potency gain documented for cyclopropanecarbonyl derivatives over isopropylcarbonyl analogs [1] provides a quantitative benchmark: researchers can synthesize the target compound alongside its isopropylcarbonyl analog and measure fold-differences in IC₅₀ values for their enzyme of interest. Obtaining both compounds from the same synthetic batch is recommended to minimize purity-related confounding and to ensure that any observed potency difference is attributable to the cyclopropyl versus isopropyl conformational effect rather than batch variability.

COX-2 Inhibitor Hypothesis Testing with Precise Isomer Control

Given the DrugMapper prediction of COX-2 inhibition for this specific compound but not for its 3-cyclopropyl-3-hydroxypropyl positional isomer [1][2], this compound is suited for hypothesis-driven COX-2 enzyme inhibition assays designed to compare the 2-substituted versus 3-substituted cyclopropyl-hydroxypropyl pharmacophore. Procuring both isomers with confirmed purity (≥95% by HPLC) and testing them side-by-side in a COX-1/COX-2 fluorescence polarization or enzyme immunoassay will generate the data needed to either validate or refute the computational target prediction and to establish whether the positional isomer distinction matters experimentally for COX-2 selectivity.

Autoimmune Disease Lead Optimization Starting Point

The carbamoyl benzoate scaffold is explicitly claimed in US4873232A for autoimmune disease treatment [1]. For researchers initiating a medicinal chemistry program targeting rheumatoid arthritis or related autoimmune conditions, this compound serves as a commercially accessible carbamoyl benzoate building block that aligns with the patented structural class. It can be used as a starting point for systematic substitution on the benzoate ring and modification of the cyclopropyl-hydroxypropyl side chain, with the patent providing a legal and conceptual framework for the autoimmune indication. Note that the patent contains no quantitative IC₅₀ or in vivo efficacy data, so researchers must generate all primary pharmacology data de novo.

ADME Calibration Standard for Cyclopropyl-Containing Carbamoyl Benzoates

With a TPSA of 75.6 Ų and an XLogP3 of 1.4, this compound occupies a favorable region of oral drug-likeness space [1]. The 20.2 Ų TPSA excess and 0.9-unit logP deficit relative to simpler carbamoyl benzoates [1] make it a useful calibration compound for in vitro ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding) across a series of carbamoyl benzoates. By including this compound as a mid-range reference point, researchers can contextualize the ADME properties of new analogs and assess whether the cyclopropyl-hydroxypropyl substitution pushes permeability or metabolic stability beyond acceptable thresholds for their target product profile.

Quote Request

Request a Quote for Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.